molecular formula C13H9ClN2O3S2 B3382993 N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide CAS No. 380426-70-0

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide

Cat. No.: B3382993
CAS No.: 380426-70-0
M. Wt: 340.8 g/mol
InChI Key: AYQGLNAXPQJGBZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a benzoxazole ring, a sulfonamide group, and a sulfanyl group attached to a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced by reacting the benzoxazole intermediate with a thiol reagent, such as thiourea, under basic conditions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the benzoxazole ring can interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-sulfanyl-1,3-benzoxazole-5-sulfonamide: shares structural similarities with other benzoxazole derivatives, such as:

Uniqueness

  • The presence of both the sulfanyl and sulfonamide groups in this compound makes it unique compared to other benzoxazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-sulfanylidene-3H-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3S2/c14-9-3-1-2-4-10(9)16-21(17,18)8-5-6-12-11(7-8)15-13(20)19-12/h1-7,16H,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGLNAXPQJGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=S)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801170107
Record name N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380426-70-0
Record name N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380426-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-2,3-dihydro-2-thioxo-5-benzoxazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801170107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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